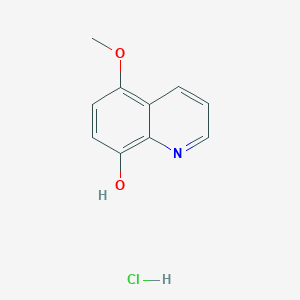
2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the use of the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. The starting material, N-Boc-azetidin-3-one, is reacted with methyl 2-(dimethoxyphosphoryl)acetate in the presence of sodium hydride and dry tetrahydrofuran (THF) to yield the intermediate α,β-unsaturated ester. This intermediate then undergoes aza-Michael addition with NH-heterocycles to form the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve the use of organic solvents such as THF, dichloromethane, or ethanol, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of substituted azetidine derivatives.
Applications De Recherche Scientifique
2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an antitumor agent. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one include other azetidine derivatives such as:
- 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid
- 2-(3,3-Dimethylazetidin-1-yl)-4-phenylbutanoic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the azetidine ring and the phenylpropanone moiety. These features contribute to its distinct chemical reactivity and potential applications in various fields of research. Compared to other azetidine derivatives, this compound may offer unique advantages in terms of its biological activity and synthetic versatility.
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
2-(3,3-dimethylazetidin-1-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H19NO/c1-11(15-9-14(2,3)10-15)13(16)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
Clé InChI |
FIYVQYIJSLNLKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)N2CC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


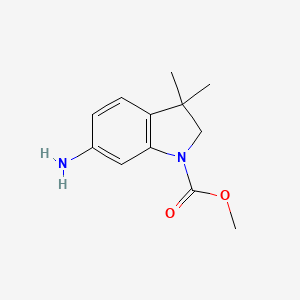
![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)

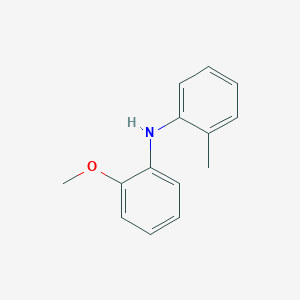


![4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B11888465.png)
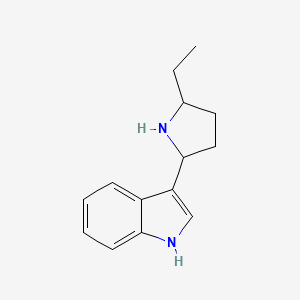
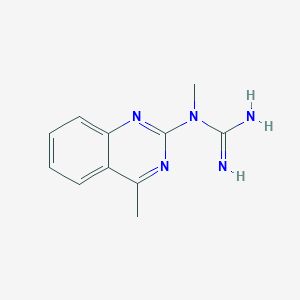
![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)

![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
